Product packaging for Vemurafenib-d5(Cat. No.:CAS No. 1365986-90-8)

Vemurafenib-d5

Cat. No.: B1146806
CAS No.: 1365986-90-8
M. Wt: 494.95
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rationale for Deuterium (B1214612) Incorporation in Small Molecule Inhibitors

The substitution of hydrogen with its heavier isotope, deuterium, is a subtle yet powerful modification in medicinal chemistry. nih.gov This process, known as deuteration, can significantly impact a drug's metabolic stability without altering its fundamental chemical shape, size, or interaction with its biological target. nih.govresearchgate.net The core principle behind this strategy lies in the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. researchgate.net This increased stability makes the C-D bond more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family, which are responsible for the metabolism of a vast number of drugs. nih.govbioscientia.de

By strategically placing deuterium at sites on a molecule that are susceptible to metabolic breakdown (so-called "soft spots"), researchers can slow down the rate of metabolism. nih.gov This can lead to several potential advantages, including a longer drug half-life, which might allow for less frequent dosing, and a reduction in the formation of potentially toxic or inactive metabolites. nih.govresearchgate.net This approach, sometimes referred to as "metabolic switching," aims to enhance the therapeutic profile of a drug, potentially improving its efficacy and safety. nih.govbioscientia.de

Overview of Vemurafenib-d5 as a Specialized Research Probe

Vemurafenib (B611658) is a potent and selective inhibitor of the B-RAF kinase, specifically targeting the V600E mutation. medchemexpress.commedchemexpress.com Its deuterated analog, this compound, is a version of the parent compound where five specific hydrogen atoms have been replaced with deuterium. medchemexpress.com This isotopic labeling makes this compound an invaluable tool in pharmaceutical research, primarily for its use as an internal standard in quantitative bioanalytical assays. researchgate.netmedchemexpress.commedchemexpress.com

In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are used to measure the concentration of drugs in biological samples such as plasma, an internal standard is crucial for ensuring accuracy and precision. researchgate.netresearchgate.net Because this compound is chemically identical to Vemurafenib but has a different mass, it behaves similarly during sample preparation and analysis but can be distinguished by the mass spectrometer. iris-biotech.de This allows it to be used as a reliable reference to quantify the levels of the non-deuterated drug. iris-biotech.deresearchgate.net

Beyond its role as an internal standard, this compound also serves as a research probe to investigate the effects of deuteration on the pharmacokinetics of Vemurafenib itself. By comparing the metabolic fate of this compound to its non-deuterated counterpart, researchers can gain a deeper understanding of its metabolic pathways and the potential benefits of isotopic modification. google.com

Properties

CAS No.

1365986-90-8

Molecular Formula

C₂₃H₁₃D₅ClF₂N₃O₃S

Molecular Weight

494.95

Synonyms

N-[3-[[5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide-d5;  PLX 4032-d5;  RG 7204-d5;  Ro 51-85426-d5; 

Origin of Product

United States

Synthesis and Isotopic Characterization of Vemurafenib D5

Synthetic Pathways for Deuterium (B1214612) Incorporation

The introduction of deuterium into the Vemurafenib (B611658) molecule is a precise process that can be achieved through various synthetic strategies. These methods are designed to place the deuterium atoms at specific locations within the molecular structure, often at sites susceptible to metabolic breakdown. nih.gov

Multi-Step Approaches and Regiospecific Deuteration

The synthesis of Vemurafenib-d5 is a multi-step process that often mirrors the synthesis of the non-deuterated parent compound, Vemurafenib, but with key modifications to introduce deuterium. The core of the molecule, a pyrrolo[2,3-b]pyridine structure, is typically assembled through cyclization and coupling reactions. For instance, a palladium-catalyzed coupling reaction can be used to form a key intermediate.

Regiospecific deuteration, the targeted placement of deuterium at specific atomic positions, is crucial. rsc.orgchemrxiv.org This can be achieved by introducing deuterated reagents at specific steps of the synthesis. For example, to deuterate the propanesulfonamide side chain, a deuterated version of the propanesulfonamide reagent is used in the final coupling step. This ensures that the deuterium atoms are incorporated into the desired sulfonamide moiety.

Comparative Analysis of Isotopic Exchange Methodologies

Isotopic exchange represents an alternative strategy for deuterium incorporation. This method involves exposing the target molecule or its precursors to a source of deuterium, such as deuterated water (D₂O), often under acidic or basic conditions, to facilitate the exchange of hydrogen atoms for deuterium. cam.ac.uk

A common technique is acid/base-catalyzed deuterium exchange. For example, a proton on the pyrrolo[2,3-b]pyridine core can be exchanged for a deuterium atom by treatment with deuterated hydrochloric acid (DCl) in D₂O. While isotopic exchange can be a cost-effective method for introducing deuterium, particularly in the later stages of a synthesis, it may lack the precise control of using deuterated building blocks and can sometimes lead to a mixture of partially deuterated products. Therefore, a careful comparison of methods is necessary to select the most efficient and precise approach for synthesizing this compound with high isotopic purity.

Utilization of Deuterated Reagents in Synthetic Schemes

The use of pre-deuterated reagents is a highly effective method for ensuring the precise and efficient incorporation of deuterium into the final this compound molecule. This approach offers excellent control over the location and number of deuterium atoms introduced.

A key example is the use of deuterated propanesulfonamide (CD₃CD₂CD₂SO₂NH₂) to introduce the d5-label into the sulfonamide portion of the molecule. By employing this deuterated building block in the final coupling step of the synthesis, the five deuterium atoms are incorporated in a single, well-defined transformation. This strategy minimizes the potential for incomplete deuteration or scrambling of the isotopic label that can sometimes occur with isotopic exchange methods.

Deuterium SourceIncorporation PositionReaction ConditionsIncorporation Efficiency (%)
Deuterated PropanesulfonamideSulfonamide MoietyRoom Temperature, 12 hours98.5
Deuterated Hydrochloric Acid/D₂OC-7 of pyrrolo[2,3-b]pyridine50°C, 24 hours99.2
Deuterated Phenylboronic AcidAromatic RingPalladium Catalysis, 80°C97.8

This table presents illustrative data on the efficiency of deuterium incorporation using different deuterated reagents and methods.

Spectroscopic and Chromatographic Methods for Isotopic Purity Confirmation

Following the synthesis of this compound, it is imperative to verify the successful incorporation of deuterium and to determine the isotopic purity of the compound. This is accomplished through a combination of advanced analytical techniques.

High-Resolution Mass Spectrometry for Molecular Weight Verification

High-resolution mass spectrometry (HRMS) is a fundamental tool for confirming the synthesis of this compound. This technique measures the mass-to-charge ratio of ions with very high precision, allowing for the determination of a compound's elemental composition.

The molecular weight of this compound is expected to be higher than that of its non-deuterated counterpart due to the presence of five deuterium atoms. HRMS can accurately measure this mass difference, providing direct evidence of successful deuteration. The observed molecular weight of 494.95 for this compound corresponds to the molecular formula C₂₃H₁₃D₅ClF₂N₃O₃S. pharmaffiliates.com This precise mass measurement confirms that five hydrogen atoms have been replaced by deuterium. Furthermore, mass spectrometry can be used to quantify the level of deuterium incorporation and to ensure that there are no significant amounts of protiated (non-deuterated) impurities.

Nuclear Magnetic Resonance Spectroscopy for Deuterium Position Determination

Proton NMR (¹H NMR) is particularly useful in this regard. The signals corresponding to the protons that have been replaced by deuterium will be absent in the ¹H NMR spectrum of this compound. magritek.comlibretexts.org By comparing the ¹H NMR spectrum of this compound with that of the non-deuterated Vemurafenib, scientists can pinpoint the specific sites of deuteration. magritek.com

Deuterium NMR (²H NMR) can also be performed to directly observe the signals from the incorporated deuterium atoms. magritek.comnih.gov This provides complementary information and further confirms the locations of the isotopic labels. The combination of these NMR techniques provides a comprehensive picture of the molecular structure and isotopic distribution in this compound.

Analytical TechniquePurposeKey Findings
High-Resolution Mass Spectrometry (HRMS)Molecular Weight Verification and Isotopic PurityConfirms the expected molecular weight of 494.95 g/mol for this compound, indicating the incorporation of five deuterium atoms. pharmaffiliates.com
Proton Nuclear Magnetic Resonance (¹H NMR)Determination of Deuterium PositionAbsence of proton signals at specific chemical shifts compared to the spectrum of non-deuterated Vemurafenib, identifying the sites of deuteration. magritek.comlibretexts.org
Deuterium Nuclear Magnetic Resonance (²H NMR)Direct Detection of DeuteriumObservation of signals corresponding to the deuterium atoms, confirming their presence and location within the molecule. magritek.comnih.gov
High-Performance Liquid Chromatography (HPLC)Chemical Purity AssessmentUsed in conjunction with mass spectrometry to ensure the overall purity of the this compound sample and to separate it from any potential impurities.

High-Performance Liquid Chromatography for Compound Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the chemical purity of this compound, ensuring that it is free from starting materials, byproducts, and other impurities. derpharmachemica.com

Research Findings

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the analysis of Vemurafenib. derpharmachemica.comresearchgate.netderpharmachemica.com These methods typically employ a C8 or C18 column and a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). derpharmachemica.comderpharmachemica.comresearchgate.net

A study by Güven (2019) describes a validated RP-HPLC method for the determination of Vemurafenib in human urine, which can be adapted for purity assessment of the bulk drug. researchgate.net The method utilized a X-Terra RP-18 column with a mobile phase of acetonitrile and water (60:40 v/v) and UV detection at 249 nm. The method demonstrated good linearity, precision, and accuracy. researchgate.net

Another study developed an HPLC method using a Symmetry C18 column with a mobile phase of methanol and water (45:55 v/v) at a flow rate of 1.0 ml/min and detection at 260 nm. derpharmachemica.com This method was validated according to ICH guidelines and proved to be specific, linear, accurate, and precise. derpharmachemica.com

The purity of Vemurafenib is critical, as certain process-related impurities can be challenging to remove. google.com HPLC methods are capable of separating these impurities from the main compound, allowing for their identification and quantification. Purity levels of at least 98% are often required, with high-purity batches reaching over 99.5%. google.com

Data Tables

The following tables summarize typical parameters and findings from HPLC methods used for Vemurafenib analysis, which are applicable to this compound purity assessment.

Table 1: HPLC Method Parameters for Vemurafenib Analysis

Parameter Condition 1 researchgate.net Condition 2 derpharmachemica.com Condition 3 derpharmachemica.com
Column X-Terra RP-18 (250 x 4.60 mm, 5 µm) Symmetry C18 (150 x 4.6 mm, 5 µm) C8 (150 x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) Methanol:Water (45:55 v/v) Buffer:Acetonitrile (50:50 v/v)
Flow Rate 1.0 mL/min 1.0 mL/min 1.0 mL/min
Detection DAD at 249 nm UV at 260 nm UV at 254 nm

| Retention Time | < 7 min | 2.379 min | Not Specified |

Table 2: Validation Data for Vemurafenib HPLC Methods

Parameter Finding 1 researchgate.net Finding 2 derpharmachemica.com Finding 3 derpharmachemica.com
Linearity Range 0.2-10.0 µg/mL 24-120 µg/mL 20-200 µg/mL
Correlation Coefficient (r²) 0.9999 >0.999 0.9999
LOD 0.0482 µg/mL Not Specified Not Specified
LOQ 0.146 µg/mL Not Specified Not Specified
Precision (RSD %) < 0.72% (Inter-day & Intra-day) Not Specified < 2%

Advanced Analytical Methodologies for Vemurafenib D5 Quantification in Biological Systems

Role as a Stable Isotopically Labeled Internal Standard in Mass Spectrometry

Vemurafenib-d5 is the deuterated form of Vemurafenib (B611658) and serves as an ideal internal standard (IS) in mass spectrometry-based bioanalysis. medchemexpress.commedchemexpress.com Stable isotope-labeled (SIL) internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest. wuxiapptec.com This similarity ensures that the IS and the analyte behave almost identically during sample preparation, chromatographic separation, and ionization in the mass spectrometer. wuxiapptec.com

Correction for Matrix Effects and Ionization Variability

Biological samples are complex mixtures containing various endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. chromatographyonline.com This can lead to either ion suppression or enhancement, causing inaccurate and unreliable quantification. chromatographyonline.commusechem.com

This compound, co-eluting with Vemurafenib, experiences the same matrix effects. annlabmed.organnlabmed.org By calculating the ratio of the analyte's response to the IS's response, these variations can be effectively normalized. annlabmed.org Any signal suppression or enhancement will affect both the analyte and the SIL-IS to a similar degree, keeping their ratio constant and thus correcting for these interferences. annlabmed.org This ensures that the quantitative data remains accurate even in the presence of significant matrix effects. musechem.com

Enhancement of Assay Accuracy and Precision in Quantitative Analysis

The analyte-to-IS response ratio is used for quantification, which corrects for analyte loss during sample processing and fluctuations in the mass spectrometer's performance. wuxiapptec.com This results in more reliable and reproducible data, which is critical for clinical and research applications. nih.gov For instance, a study validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Vemurafenib using a related carbon-13 labeled internal standard, Vemurafenib-¹³C₆, demonstrated excellent accuracy, with values ranging from 93.7% to 105.8%, and high precision, with intra- and inter-assay variations below 13.3%. nih.gov

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS is the preferred technique for quantifying Vemurafenib in biological matrices due to its high sensitivity, specificity, and throughput. chromatographyonline.comresearchgate.net The development and validation of these methods involve careful optimization of several key parameters.

Optimization of Sample Preparation Techniques (e.g., Protein Precipitation)

A crucial first step in the bioanalytical workflow is the extraction of the analyte from the biological matrix, most commonly plasma. Protein precipitation is a widely used technique due to its simplicity and speed. nih.govresearchgate.net This method involves adding a solvent, such as acetonitrile (B52724) or methanol (B129727), to the plasma sample to denature and precipitate proteins. nih.govmdpi.com

For the analysis of Vemurafenib, a single-step protein precipitation has been shown to be effective. nih.gov In one method, water and acetonitrile were used for protein precipitation after the addition of Vemurafenib-¹³C₆ as the internal standard. nih.govresearchgate.net Another validated method utilized a mixture of methanol and acetonitrile (50:50, v/v) to extract Vemurafenib from dried blood spots. nih.gov The choice of precipitation solvent and its ratio to the sample volume is optimized to maximize analyte recovery while minimizing the co-extraction of interfering substances.

Table 1: Optimized Sample Preparation Techniques for Vemurafenib Analysis
TechniqueSolvent/ReagentMatrixInternal StandardReference
Protein PrecipitationWater/AcetonitrileHuman PlasmaVemurafenib-¹³C₆ nih.gov
Protein PrecipitationMethanolHuman PlasmaIsotope Labeled IS researchgate.net
ExtractionMethanol:Acetonitrile (50:50, v/v)Dried Blood SpotsNot specified nih.gov
Protein PrecipitationAcetonitrileRat PlasmaSpebrutinib researchgate.net

Chromatographic Separation Parameters (e.g., Column Chemistry, Mobile Phase Gradients)

Chromatographic separation is essential to resolve the analyte and its internal standard from other components in the sample extract, thereby reducing matrix effects and ensuring accurate quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed for Vemurafenib analysis. tijer.orgderpharmachemica.com

The choice of the stationary phase (column chemistry) and mobile phase composition are critical parameters. C18 columns are frequently used for the separation of Vemurafenib. nih.govnih.gov For example, an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7-μm particle size) has been successfully used. nih.gov The mobile phase typically consists of a mixture of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent such as acetonitrile or methanol. nih.govpreprints.org Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation and peak shape. nih.govnih.gov

Table 2: Chromatographic Separation Parameters for Vemurafenib Quantification
ColumnMobile PhaseFlow RateModeReference
Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7-μm)Not specifiedNot specifiedNot specified nih.gov
Symmetry ODS C18 (4.6 x 250mm, 5μm)Acetonitrile: Methanol (80:20% v/v)1 mL/minIsocratic tijer.org
C18 columnMethanol:Acetonitrile (50:50, v/v) with gradientNot specifiedGradient nih.gov
Kinetex C18 Polar (100 × 2.1 mm, 2.6 µm)A: 2 mM ammonium formate (B1220265) in 0.1% formic acid; B: Acetonitrile400 µL/minGradient nih.gov

Mass Spectrometric Detection Modes (e.g., Selected Reaction Monitoring)

Tandem mass spectrometry, particularly in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, is the detection method of choice for its high selectivity and sensitivity. researchgate.netnih.gov In this mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

For Vemurafenib, a common precursor ion is [M+H]⁺ at m/z 488.2 or 490.2, which is then fragmented to produce specific product ions, such as m/z 381.0 or 255.2. nih.govnih.gov For the internal standard Vemurafenib-¹³C₆, the transition monitored is typically m/z 494.2 → 387.0 or m/z 496.2 → 261.2 and 389.3. nih.govnih.gov The specificity of monitoring these unique transitions minimizes interferences from other compounds in the matrix, leading to highly reliable quantification. mdpi.com

Table 3: Selected Reaction Monitoring (SRM) Transitions for Vemurafenib and its Internal Standard
CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Reference
Vemurafenib488.2381.0 nih.gov
Vemurafenib-¹³C₆ (IS)494.2387.0 nih.gov
Vemurafenib490.2255.2 and 383.3 nih.gov
Vemurafenib-¹³C₆ (IS)496.2261.2 and 389.3 nih.gov

Application in Non-Clinical Pharmacokinetic and Disposition Studies

This compound is instrumental in non-clinical research, particularly in pharmacokinetic (PK) and disposition studies. Its primary role is as a stable isotopically labeled internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a deuterated standard is advantageous as it co-elutes with the parent compound, Vemurafenib, and exhibits similar ionization efficiency and extraction recovery, thereby compensating for matrix effects and variability during sample processing and analysis.

Quantification in In Vitro Biological Matrices (e.g., Tissue Homogenates)

The quantification of this compound, alongside its non-labeled counterpart, in in vitro biological matrices such as tissue homogenates is crucial for understanding tissue distribution and drug disposition. These studies are often part of preclinical assessments to determine how a drug is absorbed, distributed, metabolized, and excreted (ADME).

A common procedure for the analysis of Vemurafenib and by extension, this compound, in tissue homogenates involves several key steps. researchgate.net Initially, the tissue samples are homogenized to create a uniform matrix. This is typically followed by a protein precipitation step to remove larger molecules that could interfere with the analysis. A solvent mixture, such as water-acetonitrile, is often used for this purpose. researchgate.net

Following protein precipitation, the supernatant containing the analyte and the internal standard (this compound) is separated, often by centrifugation. This extract is then injected into an LC-MS/MS system for quantification. mdpi.com Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution of a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous component with a modifier (such as formic acid). researchgate.netnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify Vemurafenib and this compound based on their specific precursor-to-product ion transitions. nih.gov

While specific studies detailing the quantification of this compound in a wide array of tissue homogenates are not extensively published, the methodology is well-established for the parent compound, Vemurafenib. The principles of using a stable isotope-labeled internal standard are directly applicable. For instance, methods have been partially validated for the quantification of other kinase inhibitors in diluted mouse tissue homogenates of the brain, liver, kidney, and spleen. researchgate.net

Table 1: Representative LC-MS/MS Method Parameters for Quantification in Biological Matrices

ParameterCondition
Sample Preparation Protein Precipitation with Acetonitrile/Methanol
Chromatography Reversed-Phase C18 Column
Mobile Phase Acetonitrile/Methanol and Water with Formic Acid (Gradient Elution)
Detection Tandem Mass Spectrometry (MS/MS)
Ionization Mode Positive Electrospray Ionization (ESI+)
Internal Standard This compound or other stable isotope-labeled analogue (e.g., ¹³C₆-Vemurafenib) nih.gov

In Vitro Metabolic Stability and Enzymatic Degradation of Vemurafenib D5

Assessment of Deuteration's Influence on Metabolic Pathways

Deuteration, the substitution of hydrogen with its stable isotope deuterium (B1214612), can significantly alter the metabolic fate of a drug. This is due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond. musechem.comnih.gov This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a common step in drug metabolism. musechem.com

The primary goal of deuterating Vemurafenib (B611658) to create Vemurafenib-d5 is to improve its metabolic stability. By strategically placing deuterium atoms at sites on the molecule that are vulnerable to metabolic attack, the rate of metabolism can be reduced. uniupo.it This can lead to several potential benefits, including a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency. musechem.com

Studies on similar deuterated compounds have shown that this modification can reduce the rate of systemic clearance and decrease the formation of metabolites. uniupo.itgabarx.com However, it is also possible for "metabolic shunting" to occur, where the metabolic pathway is shifted to other parts of the molecule that are not deuterated. musechem.com Therefore, a thorough investigation of the metabolic pathways of this compound is crucial to understand the full impact of deuteration.

Investigation of Cytochrome P450-Mediated Metabolism in Subcellular Fractions

In vitro studies using human liver microsomes are essential for understanding the metabolism of drugs. These subcellular fractions contain a high concentration of cytochrome P450 (CYP) enzymes, which are a major family of enzymes responsible for the phase I metabolism of many drugs. mdpi.com

Identification of Specific CYP Isoforms Involved in Vemurafenib Biotransformation

Research indicates that CYP3A4 is a primary enzyme involved in the metabolism of the parent compound, Vemurafenib. tga.gov.aunih.govresearchgate.neteuropa.eu In vitro studies have confirmed that Vemurafenib is a substrate for CYP3A4. nih.govjadpro.com Additionally, studies have suggested the involvement of other CYP isoforms, including CYP1A2. nih.govnih.gov One study identified CYP1A1 as having a major role in the metabolic clearance of Vemurafenib, particularly at low concentrations, with minor involvement from CYP1B1, CYP2J2, and CYP3A4. nih.gov

Vemurafenib has also been shown to be a moderate inhibitor of CYP1A2 and an inducer of CYP3A4. nih.govroche.com It has also been identified as an inhibitor of CYP2C8 in vitro. europa.eu The deuteration in this compound is expected to reduce its susceptibility to metabolism by these CYP isoforms, particularly CYP3A4.

Table 1: CYP Isoforms Involved in Vemurafenib Metabolism

CYP IsoformRole in Vemurafenib MetabolismReference
CYP3A4 Primary metabolizing enzyme, substrate, and inducer. tga.gov.aunih.govresearchgate.neteuropa.eunih.govjadpro.com
CYP1A2 Metabolizing enzyme and moderately inhibited by Vemurafenib. nih.govnih.govnih.govresearchgate.net
CYP1A1 Major role in metabolic clearance at low concentrations. nih.gov
CYP1B1 Minor involvement in metabolism. nih.gov
CYP2J2 Minor involvement in metabolism. nih.gov
CYP2C8 Inhibited by Vemurafenib in vitro. europa.eu
CYP2C9 Possible substrate. mdpi.com

This table is based on data for the non-deuterated Vemurafenib, as specific data for this compound is limited. The influence of deuteration is expected to alter these interactions.

Characterization of Glucuronidation and Other Conjugation Pathways

Besides oxidation by CYP enzymes, Vemurafenib also undergoes phase II metabolism, which involves conjugation reactions. In vitro studies and human metabolite profiling have identified glucuronidation as a metabolic pathway for Vemurafenib. tga.gov.aueuropa.eueuropa.eu Glycosylation has also been detected as another conjugation pathway in humans. tga.gov.auresearchgate.netroche.com These conjugation processes result in the formation of metabolites that are more water-soluble and more easily excreted from the body. The enzymes responsible for the formation of these conjugated metabolites have not been fully identified. tga.gov.au

Identification of In Vitro Degradation Products and Pathways

In vitro studies with the parent compound, Vemurafenib, have identified several metabolites. The primary metabolic pathway is oxidation, mediated by CYP3A4, leading to the formation of hydroxylated metabolites. tga.gov.aunih.gov For instance, monohydroxylated and dihydroxylated metabolites of Vemurafenib have been observed in studies using recombinant CYP isoforms. nih.gov

A single-dose mass balance study of radiolabeled Vemurafenib in humans showed that the parent drug was the predominant component in plasma (95%). researchgate.net The metabolites identified in plasma, feces, and urine were generally in low abundance. researchgate.net This suggests that while metabolism occurs, a significant portion of the drug is eliminated unchanged. researchgate.net

Forced degradation studies on Vemurafenib have shown that it is susceptible to degradation under acidic and alkaline conditions. derpharmachemica.com

Stability Studies of this compound in Controlled In Vitro Environments

The stability of a drug in various in vitro environments is a critical factor in its development. Stability studies for Vemurafenib have been conducted to assess its degradation under different stress conditions, including acid, base, oxidation, photolysis, and thermal stress. derpharmachemica.com These studies help to identify the degradation products and establish the stability profile of the molecule.

In the context of this compound, the introduction of deuterium is anticipated to enhance its metabolic stability. Comparative in vitro metabolic stability studies using liver microsomes for a similar deuterated compound showed that the deuterated analog remained almost stable over a 60-minute incubation period, whereas the non-deuterated compound was rapidly metabolized. mdpi.comresearchgate.net Excellent metabolic stability of radiolabeled Vemurafenib has also been demonstrated in in vivo plasma stability studies in mice. oncotarget.com

Mechanistic and Preclinical Pharmacological Investigations of Vemurafenib D5 As a Molecular Probe

Evaluation of Kinase Inhibition Profiles

Inhibition of BRAF V600E Kinase Activity in Biochemical Assays

Vemurafenib-d5, a deuterated isotopologue of vemurafenib (B611658), is a selective inhibitor of the B-RAF kinase, specifically targeting the BRAF V600E mutation. This mutation is a key driver in several cancers, most notably melanoma. nih.gov The primary mechanism of action for this compound involves binding to the ATP-binding site of the mutated BRAF V600E kinase. This binding event effectively blocks the downstream signaling of the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation. nih.gov

In biochemical assays, the non-deuterated counterpart, vemurafenib, has demonstrated potent inhibition of BRAF kinases with activating mutations at codon 600. europa.eu Specifically, it inhibits BRAF V600E with an IC50 of 31 nM. medchemexpress.com The inhibitory effect of vemurafenib is also observed against other BRAF V600 mutations, such as V600K and V600R. europa.eu The substitution of hydrogen atoms with deuterium (B1214612) in this compound is intended to modify its pharmacokinetic properties while preserving the parent compound's therapeutic mechanism. Preclinical studies suggest that this deuteration may lead to enhanced potency and a more prolonged duration of action. smolecule.com

Table 1: Kinase Inhibitory Activity of Vemurafenib against BRAF V600 Mutants This table summarizes the inhibitory concentrations (IC50) of the non-deuterated vemurafenib against various BRAF V600 mutations as determined in biochemical assays. Data for this compound is not yet widely available in public literature but is expected to show a similar or enhanced profile.

KinaseAnticipated Frequency in V600 Mutation-Positive MelanomaIC50 (nM)
BRAFV600E93.2%10 europa.eu
BRAFV600K5.6%7 europa.eu
BRAFV600R1%9 europa.eu
Data sourced from preclinical biochemical assays of vemurafenib.

Comparative Analysis with Non-Deuterated Vemurafenib

The defining structural difference between this compound and vemurafenib is the substitution of five hydrogen atoms with deuterium. This isotopic labeling is strategically placed at sites of metabolism to potentially enhance the compound's metabolic stability. While direct, publicly available, side-by-side comparative data on the kinase inhibition profiles of this compound and vemurafenib are limited, the foundational mechanism of BRAF V600E inhibition is expected to be conserved. The expectation is that the deuterated version will exhibit at least an equivalent, if not more potent, inhibitory effect due to its altered metabolic fate. smolecule.com

Cellular Pharmacological Responses in In Vitro Models

Impact on MAPK Pathway Signaling in BRAF-Mutant Cell Lines

The BRAF V600E mutation leads to the constitutive activation of the MAPK signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival. nih.govnih.gov This pathway includes a series of protein kinases: RAF, MEK, and ERK. nih.gov In BRAF-mutant cancer cells, this pathway is perpetually "on," driving uncontrolled cell division. nih.gov

Vemurafenib and its deuterated form, this compound, act by directly inhibiting the mutated BRAF kinase, which is the initial step in this aberrant signaling cascade. mdpi.com This inhibition prevents the phosphorylation and subsequent activation of downstream components, MEK and ERK. nih.govmdpi.com In vitro studies using BRAF-mutant cell lines have consistently shown that treatment with vemurafenib leads to a significant reduction in the levels of phosphorylated ERK (pERK). nih.gov This demonstrates a successful blockade of the MAPK pathway. nih.gov While vemurafenib is highly effective in cells with the BRAF V600E mutation, it can paradoxically activate the MAPK pathway in cells with wild-type BRAF, a phenomenon that underscores the importance of patient selection for therapy. nih.govmdpi.com

Investigating this compound as a Tracer for Cellular Uptake and Distribution Studies

The use of isotopically labeled compounds like this compound offers a valuable tool for research, particularly in cellular uptake and distribution studies. While specific studies on this compound as a tracer are not widely published, research using a carbon-11 (B1219553) labeled version of vemurafenib ([11C]vemurafenib) provides insights into its potential applications. nih.gov

These radiolabeled tracers can be used in techniques like Positron Emission Tomography (PET) to visualize and quantify the distribution of the drug within the body and its uptake by tumor cells in vivo. nih.govoncotarget.com In vitro cell uptake studies with [11C]vemurafenib have been performed on melanoma cell lines to assess its binding. nih.gov Interestingly, these studies showed that [11C]vemurafenib was taken up by both BRAF V600E-mutant (Colo829) and BRAF wild-type (MeWo) cells, suggesting that cellular uptake is not solely dependent on the presence of the mutated kinase. nih.gov

Studies on Mechanisms of Acquired Resistance at the Cellular and Molecular Level

Acquired resistance to BRAF inhibitors like vemurafenib is a significant clinical challenge. While direct evidence detailing the use of this compound in all specific resistance studies is not always explicitly documented, its properties as a stable isotopic tracer make it an ideal tool for such investigations. The following sections describe key resistance mechanisms that are studied using BRAF inhibitors, where a probe like this compound would be instrumental.

A primary mechanism of acquired resistance to vemurafenib involves the reactivation of the MAPK pathway, often through feedback mechanisms that bypass the inhibition of BRAFV600E.

One of the well-documented feedback loops involves the epidermal growth factor receptor (EGFR). In some cancer cells, particularly those of epithelial origin like colorectal cancer, inhibition of BRAF with vemurafenib can lead to a rapid feedback activation of EGFR. medchemexpress.commedchemexpress.com This activation of EGFR can, in turn, reactivate the MAPK pathway through RAS and CRAF signaling, thereby circumventing the vemurafenib-induced blockade. medchemexpress.com Studies have shown that while vemurafenib effectively inhibits BRAFV600E, the sustained suppression of the downstream ERK signaling is compromised due to this EGFR-mediated reactivation. medchemexpress.com In some melanoma cell lines, vemurafenib treatment has been observed to increase EGFR phosphorylation, an effect that can be countered by EGFR inhibitors. This suggests that in a subset of melanomas, EGFR activation may be a mechanism of resistance. The EGF/EGFR-YAP1/TEAD2 axis has also been identified as a mediator of vemurafenib resistance, leading to the upregulation of STIM1.

Another critical mechanism of resistance is the paradoxical activation of the MAPK pathway through CRAF. In BRAF wild-type cells, vemurafenib can promote the dimerization of BRAF with CRAF, leading to the paradoxical activation of MEK and ERK. In the context of acquired resistance, some tumor cells upregulate CRAF activity to maintain MAPK signaling despite the presence of a BRAF inhibitor. This paradoxical activation is a shared mechanism hypothesized to be involved in both drug resistance and the development of secondary cutaneous squamous cell carcinomas in patients treated with vemurafenib.

The use of a molecular probe like this compound in these studies would allow for precise quantification of the drug and its metabolites, helping to dissect the direct pharmacological effects from the cellular resistance mechanisms over time.

In addition to MAPK pathway reactivation, resistance to vemurafenib can be driven by the activation of alternative, non-MAPK signaling pathways.

Recent research has highlighted the role of altered cholesterol metabolism in conferring resistance to BRAF inhibitors. Some studies have found that melanoma cells resistant to vemurafenib exhibit changes in their lipid profiles and a dependency on lipid metabolism. For instance, targeting cholesterol metabolism has been shown to enhance the effectiveness of vemurafenib in resistant melanoma cells. Further investigations have revealed that cholesterol can neutralize the effects of vemurafenib by promoting melanoma stem-like cells through its metabolite, 27-hydroxycholesterol (B1664032) (27HC). This process involves the upregulation of the cholesterol-27HC-Rap1 axis, which in turn increases AKT phosphorylation, a key cell survival signal.

The receptor tyrosine kinase Axl is another key player in non-MAPK-mediated resistance. Overexpression and activation of Axl have been observed in melanoma cells with acquired resistance to BRAF inhibitors. Axl signaling can promote cell survival and bypass the effects of vemurafenib, potentially through the activation of the PI3K/AKT pathway. Studies have demonstrated that inhibition of Axl can re-sensitize BRAF-mutant melanoma cells to vemurafenib. In some models of BRAFV600E glioma, both EGFR and Axl signaling have been implicated in conferring resistance to vemurafenib.

A summary of key resistance pathways to vemurafenib is presented in the table below.

Resistance MechanismKey Molecules InvolvedConsequence of Activation
Pathway Reactivation
EGFR FeedbackEGFR, RAS, CRAFReactivation of MAPK pathway, sustained ERK signaling medchemexpress.commedchemexpress.com
CRAF UpregulationCRAF, MEK, ERKParadoxical activation of MAPK pathway
Non-MAPK Pathways
Cholesterol MetabolismDHCR24, 27HC, Rap1, AKTPromotion of melanoma stem-like cells, neutralization of vemurafenib effects
Axl SignalingAxl, PI3K, AKTPromotion of cell survival, bypass of BRAF inhibition

Analysis of Pathway Reactivation Mechanisms (e.g., EGFR Feedback, CRAF Upregulation)

Applications in Proteolysis-Targeting Chimera (PROTAC) Research

This compound, and more commonly its parent compound vemurafenib, has been utilized as a foundational component in the development of Proteolysis-Targeting Chimeras (PROTACs). These novel therapeutic agents are designed to selectively eliminate target proteins from the cell by hijacking the ubiquitin-proteasome system.

The design of vemurafenib-based PROTACs involves chemically linking the vemurafenib molecule, which serves as the warhead for binding to BRAF, to a ligand that recruits an E3 ubiquitin ligase. The choice of the attachment point for the linker on the vemurafenib scaffold is critical to preserve its binding affinity for BRAF.

Structural analysis of vemurafenib complexed with BRAFV600E (PDB: 3OG7) revealed a solvent-exposed phenyl ring, making it an ideal site for linker attachment. A common strategy involves modifying this phenyl ring to allow for the coupling of a linker. The other end of the linker is then attached to a ligand for an E3 ligase, such as the von Hippel-Lindau (VHL) E3 ligase or cereblon (CRBN).

A notable example is the PROTAC SJF-0628, which was synthesized by coupling vemurafenib to a VHL ligand via a rigid piperazine-based linker. The synthesis of such PROTACs is a modular process, often involving the separate synthesis of the modified vemurafenib warhead, the linker, and the E3 ligase ligand, followed by their sequential coupling. The properties of the linker, including its length, composition, and attachment points, can significantly influence the efficacy and selectivity of the resulting PROTAC.

PROTAC ComponentFunctionExample Molecule/Moiety
Warhead Binds to the target protein (BRAF)Vemurafenib
Linker Connects the warhead to the E3 ligase ligandPiperazine-based linker
E3 Ligase Ligand Recruits an E3 ubiquitin ligaseVHL ligand

The in vitro assessment of vemurafenib-based PROTACs is crucial to determine their efficacy in degrading mutant BRAF and their selectivity over the wild-type protein. Studies on vemurafenib-based PROTACs like SJF-0628 have demonstrated their ability to induce potent, low-nanomolar degradation of various classes of BRAF mutants, including those resistant to vemurafenib.

A key finding from these studies is the remarkable selectivity of these PROTACs for mutant BRAF over wild-type (WT) BRAF. While vemurafenib itself can bind to both mutant and WT BRAF, the PROTACs spare the degradation of BRAFWT. Mechanistic investigations have revealed that this selectivity arises from the inability of BRAFWT to form a stable ternary complex with the PROTAC and the E3 ligase in cells, likely due to its quiescent, inactivated conformation.

The degradation of mutant BRAF by these PROTACs is confirmed to occur through the proteasome, as pre-treatment with a proteasome inhibitor prevents the loss of the BRAF protein. The table below summarizes key in vitro findings for the vemurafenib-based PROTAC SJF-0628.

Cell LineBRAF StatusEffect of SJF-0628Key Finding
SK-MEL-28Homozygous BRAFV600EPotent degradation of BRAFV600E and suppression of MEK/ERK phosphorylationHigh efficacy in a vemurafenib-sensitive cell line.
SK-MEL-239-C4Vemurafenib-resistant (p61-BRAFV600E)Selective degradation of p61-BRAFV600E, sparing of BRAFWT and CRAFOvercomes a common mechanism of acquired resistance.
NIH3T3 cellsExpressing various V5-BRAF constructsDegradation of all classes of BRAF mutants, but not BRAFWT Broad activity against different BRAF mutations with high selectivity.
H1666Heterozygous BRAFG466VBRAF degradation with incomplete suppression of ERK signalingDemonstrates efficacy against Class 3 BRAF mutants.

These findings highlight the potential of vemurafenib-based PROTACs as a promising therapeutic strategy to overcome the limitations of traditional BRAF inhibitors, offering a wider therapeutic window by selectively targeting mutant BRAF.

Broader Research Implications of Deuterated Analogues in Drug Development

Deuteration as a Strategy for Probing Drug Metabolism and Kinetics

Deuteration is a powerful strategy for investigating the metabolism and pharmacokinetics of drug candidates. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are central to drug metabolism. cdnsciencepub.comgabarx.com This "kinetic isotope effect" can slow down the rate of metabolic reactions at the site of deuteration. gabarx.com

By selectively placing deuterium (B1214612) atoms at known or suspected sites of metabolism on a drug molecule, researchers can gain insights into its metabolic pathways. If a deuterated analogue exhibits a slower rate of metabolism and a longer half-life compared to its non-deuterated counterpart, it confirms that the deuterated position is a key metabolic site. cdnsciencepub.com For instance, Vemurafenib-d5, a deuterated version of the BRAF inhibitor Vemurafenib (B611658), is utilized to study the impact of deuteration on the drug's metabolic stability. pharmaffiliates.com The parent compound, Vemurafenib, is susceptible to metabolism by CYP3A4. The deuteration in this compound aims to alter these pharmacokinetic properties.

The use of deuterated compounds as internal standards in pharmacokinetic studies is a widespread application. In methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are used to quantify drug concentrations in biological samples, a known amount of the deuterated analogue is added to the sample. researchgate.netresearchgate.netnih.gov Since the deuterated version has a slightly higher molecular weight but similar chemical properties to the parent drug, it co-elutes and is detected separately by the mass spectrometer. pharmaffiliates.comcymitquimica.com This allows for precise and accurate quantification of the non-deuterated drug by correcting for any sample loss during preparation and analysis.

Table 1: Comparison of Vemurafenib and its Deuterated Analogues

Property Vemurafenib This compound Vemurafenib-d7
CAS Number 918504-65-1 pharmaffiliates.com 1365986-90-8 pharmaffiliates.com 1365986-73-7 axios-research.com
Molecular Formula C₂₃H₁₈ClF₂N₃O₃S pharmaffiliates.com C₂₃H₁₃D₅ClF₂N₃O₃S pharmaffiliates.com C₂₃H₁₁D₇ClF₂N₃O₃S axios-research.com
Molecular Weight 489.92 g/mol pharmaffiliates.com 494.95 g/mol pharmaffiliates.com 496.97 g/mol axios-research.com
Development Stage Marketed Phase III Clinical Trials Research/Preclinical
Primary Use Treatment of BRAF V600E-mutant melanoma bccancer.bc.ca Research, internal standard, potential therapeutic Research, internal standard medchemexpress.comaxios-research.com

| Metabolism | Susceptible to CYP3A4-mediated metabolism | Potentially altered metabolic stability | Investigated for pharmacokinetic profiles |

Utility in Structural-Activity Relationship (SAR) Studies for Kinase Inhibitors

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Deuterated analogues can be valuable tools in SAR studies of kinase inhibitors like Vemurafenib. oncotarget.com Vemurafenib targets the BRAF V600E mutated protein, a serine-threonine kinase involved in cell proliferation. bccancer.bc.casandiego.edu

For example, if deuteration at a specific position leads to a significant change in inhibitory potency (IC50 value), it might suggest that this part of the molecule is involved in a critical hydrogen bonding or hydrophobic interaction within the ATP-binding site of the BRAF kinase. longdom.org Conversely, if deuteration has no impact on activity, it indicates that this position is likely not directly involved in key binding interactions. This information can guide the design of new, more potent, and selective kinase inhibitors.

The development of various BRAF inhibitors has been informed by extensive SAR studies, leading to compounds with improved efficacy and safety profiles. researchgate.netmedchemexpress.com The insights gained from using deuterated analogues can contribute to the refinement of these models, helping to design next-generation inhibitors that can overcome resistance mechanisms. nih.gov

Role of Deuterated Compounds in Investigating Drug-Transporter Interactions In Vitro

Drug transporters, such as P-glycoprotein and breast cancer resistance protein, play a crucial role in the absorption, distribution, and elimination of many drugs, including kinase inhibitors. researchgate.net Understanding the interactions between a drug and these transporters is essential for predicting its pharmacokinetic behavior and potential for drug-drug interactions.

Deuterated compounds can be employed in in vitro assays to study these interactions. While the primary purpose of using a deuterated analogue is often as an internal standard for quantification, the process of developing and validating these assays can itself reveal information about transporter interactions. cdnsciencepub.com For example, when studying the transport of a drug across a cell monolayer expressing a specific transporter, the deuterated analogue can be used to accurately measure the concentration of the parent drug on either side of the monolayer.

Furthermore, while less common, studies have shown that in some cases, deuteration can subtly alter the affinity of a compound for a transporter. cdnsciencepub.com Investigating whether this compound exhibits different transport kinetics compared to Vemurafenib in in vitro systems could provide valuable information about the specific molecular determinants of their interaction with relevant drug transporters. This knowledge is critical for predicting potential changes in drug disposition and for designing compounds with optimized transport properties.

Application as Reference Standards for Impurity Profiling and Quality Control in Research

In pharmaceutical research and manufacturing, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. axios-research.comsynzeal.com Impurity profiling involves the identification and quantification of any unwanted chemical substances present in the API. pharmaffiliates.com Deuterated compounds, such as this compound, serve as invaluable reference standards in this process.

Because of their distinct molecular weight, deuterated standards can be easily distinguished from the parent compound and its potential impurities using mass spectrometry-based analytical techniques. pharmaffiliates.com They are used to develop and validate analytical methods for quality control, ensuring that these methods are sensitive, specific, and accurate for detecting and quantifying impurities. axios-research.comsynzeal.com

For instance, during the synthesis of Vemurafenib, various related substances and potential degradation products can be formed. A well-characterized standard of this compound can be used to confirm the identity of the main peak corresponding to Vemurafenib in a chromatogram and to help in the structural elucidation of unknown impurity peaks. pharmaffiliates.com The availability of high-purity deuterated standards is essential for regulatory submissions, as it demonstrates a thorough understanding and control of the manufacturing process. axios-research.comsynzeal.com

Table 2: Compound Names Mentioned in the Article

Compound Name
Vemurafenib
This compound
Vemurafenib-d7
Dextromethorphan
Dextrorphan
Atazanavir
Ritonavir
CTP-347
CTP-518
Tyramine
Morphine
Deutetrabenazine
Donafenib
Sorafenib
ALK001 (d3-vitamin A)
RT001 (d2-linoleic acid ethyl ester)
Tamoxifen
Fluoro-D-phenylalanine
Caffeine
Dabrafenib
Trametinib
Cobimetinib
Binimetinib (MEK162)
PLX5568
Norcantharidin (NCTD)
Imatinib
Erlotinib
Pazopanib
Olaparib
Midostaurin
Abiraterone
Nilotinib
Gefitinib
Crizotinib
Axitinib
Sunitinib
N-desethyl sunitinib

Q & A

Q. How is Vemurafenib-d5 synthesized, and what analytical methods ensure isotopic purity?

this compound is synthesized by replacing five hydrogen atoms in the parent compound (Vemurafenib) with deuterium at specific metabolic soft spots. To confirm isotopic purity, researchers use high-resolution mass spectrometry (HRMS) to verify molecular weight shifts and nuclear magnetic resonance (NMR) spectroscopy to assess deuterium incorporation at targeted positions. Chromatographic techniques (e.g., HPLC) paired with isotopic ratio monitoring ensure no residual protiated impurities .

Q. What role does this compound play in pharmacokinetic (PK) studies?

As a stable isotopically labeled internal standard, this compound improves accuracy in mass spectrometry-based quantification by correcting for matrix effects and ionization variability. Researchers should validate its use by comparing extraction recovery rates and ion suppression/enhancement against unlabeled Vemurafenib in biological matrices (e.g., plasma, tissue homogenates) .

Q. Which in vitro assays are suitable for assessing this compound’s target binding affinity?

Competitive binding assays (e.g., fluorescence polarization or surface plasmon resonance) quantify its inhibition constant (Ki) against BRAF V600E mutants. Ensure assays include deuterated and non-deuterated controls to isolate isotopic effects on binding kinetics. Parallel molecular dynamics simulations can model deuterium’s impact on binding pocket interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic stability data between Vemurafenib and its deuterated analog?

Contradictions often arise from differences in metabolic enzyme kinetics (e.g., CYP3A4 vs. deuterium-sensitive pathways). Methodological steps include:

  • Conducting isotopic tracing in hepatocyte incubations to track deuterium retention.
  • Comparing intrinsic clearance rates using LC-MS/MS with deuterium-specific fragmentation patterns.
  • Validating findings with CRISPR-edited CYP isozyme models to isolate isotopic effects .

Q. What experimental designs optimize detection of deuterium-related metabolic isotope effects (MIEs) in vivo?

Use a crossover study design in animal models, administering Vemurafenib and this compound sequentially. Measure:

  • Plasma half-life differences via compartmental PK modeling.
  • Tissue-specific metabolite profiles using spatially resolved mass spectrometry.
  • Enzyme activity in microsomal fractions to correlate MIEs with deuteration sites .

Q. How should researchers address ethical challenges in using this compound in preclinical oncology models?

  • Justify deuterium use by demonstrating reduced toxicity or enhanced efficacy in pilot studies.
  • Adhere to institutional animal care protocols (e.g., 3Rs principles) and GDPR-compliant data management if human-derived tissues are used .
  • Disclose deuterium’s chemical novelty in IRB submissions to avoid misclassification as a generic analog .

Q. What strategies improve reproducibility in deuterated drug studies?

  • Standardize synthetic protocols (e.g., USP guidelines) to minimize batch-to-batch variability.
  • Publish raw spectral data (NMR, HRMS) in open-access repositories for independent verification.
  • Use consensus assay protocols (e.g., NIH Assay Guidance Manual) for BRAF inhibition studies .

Methodological and Data Analysis

Q. How can isotopic labeling artifacts be distinguished from true pharmacological effects?

  • Perform dual-labeling experiments (e.g., combine this compound with carbon-13 labels).
  • Analyze isotopic patterns in metabolites to differentiate enzymatic vs. non-enzymatic deuteration.
  • Use kinetic isotope effect (KIE) calculations to quantify deuterium’s impact on rate-limiting steps .

Q. What statistical approaches are robust for analyzing small-sample this compound datasets?

  • Apply Bayesian hierarchical models to pool data across studies while accounting for heterogeneity.
  • Use resampling techniques (e.g., bootstrapping) to estimate confidence intervals for rare metabolic events.
  • Validate findings with sensitivity analyses to exclude outlier-driven artifacts .

Q. How to design a longitudinal study assessing this compound’s resistance mechanisms?

  • Combine single-cell RNA sequencing of treated melanoma cell lines with deuterium uptake profiling.
  • Correlate BRAF V600E mutation clonality with deuterium retention using spatial metabolomics.
  • Employ time-series clustering to identify resistance pathways unique to deuterated analogs .

Compliance and Reporting

Q. What documentation is critical for publishing this compound research?

  • Include synthetic routes, isotopic purity certificates, and spectral validation data.
  • Disclose all assay conditions (e.g., buffer pH, temperature) affecting deuterium exchange rates.
  • Follow FAIR data principles by depositing datasets in repositories like ChEMBL or PubChem .

Q. How to handle conflicting regulatory definitions of deuterated drugs in multi-country studies?

  • Consult regulatory guidelines (e.g., FDA vs. EMA) to classify this compound as a new chemical entity or analog.
  • Pre-submission meetings with ethics committees can clarify compliance requirements for isotopic labeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.